Dinitro-o-cresol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

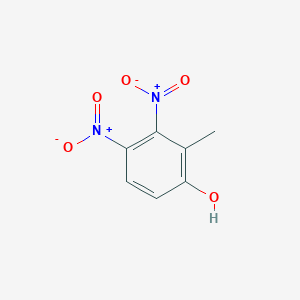

Dinitro-o-cresol, also known as this compound, is a useful research compound. Its molecular formula is Array and its molecular weight is 198.13 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water, g/100ml at 20 °c: 0.694. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Agricultural Applications

Pesticide and Fungicide:

DNOC has been historically utilized as a pesticide and fungicide. It was developed in the late 19th century for controlling pests such as tussock moth caterpillars and has since been employed in various agricultural practices. Its effectiveness against a broad spectrum of pests has made it a valuable tool in crop protection strategies .

Mechanism of Action:

The mode of action for DNOC involves interference with cellular metabolism, specifically by disrupting oxidative phosphorylation. This leads to increased metabolic rates in target organisms, ultimately resulting in their death .

Case Study: Genotoxic Effects

A study conducted on the genotoxicity of DNOC using the Allium cepa (onion) root tip assay demonstrated significant chromosomal aberrations at various concentrations. The results indicated that DNOC acts as a potent clastogen, affecting the mitotic index and inducing chromosomal breaks and bridges . This highlights the compound's potential risks not only to target pests but also to non-target organisms, including humans.

Industrial Applications

Wood Preservative:

DNOC is also used as a wood preservative due to its antifungal properties. It helps protect wood from decay caused by fungi and insects, thereby extending the lifespan of wooden structures and products .

Research on Environmental Impact:

Environmental assessments have been conducted to evaluate the presence of DNOC in soil and water systems, particularly following its application in agricultural settings. These studies aim to establish safe exposure levels and potential ecological risks associated with its use .

Toxicological Profile

Health Risks:

DNOC poses significant health risks upon exposure. Studies have shown that dermal exposure can lead to systemic toxicity, with symptoms including increased sweating, headache, nausea, and even fatal outcomes in severe cases . The compound is absorbed through the skin, which raises concerns regarding occupational safety for those handling it.

Regulatory Status:

Due to its toxicological profile, DNOC is subject to strict regulations in many countries. The U.S. Environmental Protection Agency (EPA) has established permissible exposure limits (PELs) to mitigate health risks associated with its use .

Summary Table of Applications

| Application Area | Description | Health Risks |

|---|---|---|

| Agricultural | Pesticide and fungicide for crop protection | Genotoxic effects; potential harm to non-target species |

| Industrial | Wood preservative | Dermal absorption leading to systemic toxicity |

| Environmental | Soil and water contamination assessments | Long-term ecological impact concerns |

Propriétés

Numéro CAS |

1335-85-9 |

|---|---|

Formule moléculaire |

C7H6N2O5 CH3C6H2OH(NO2)2 C7H6N2O5 |

Poids moléculaire |

198.13 g/mol |

Nom IUPAC |

2-methyl-3,4-dinitrophenol |

InChI |

InChI=1S/C7H6N2O5/c1-4-6(10)3-2-5(8(11)12)7(4)9(13)14/h2-3,10H,1H3 |

Clé InChI |

IUOFDOCUNLJHFO-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1[N+](=O)[O-])[N+](=O)[O-])O |

SMILES canonique |

CC1=C(C=CC(=C1[N+](=O)[O-])[N+](=O)[O-])O |

Point d'ébullition |

312 °C |

Densité |

1.58 g/cm³ |

melting_point |

87.5 °C |

Key on ui other cas no. |

1335-85-9 534-52-1 |

Description physique |

ODOURLESS YELLOW CRYSTALS. |

Solubilité |

Solubility in water, g/100ml at 20 °C: 0.694 |

Synonymes |

Dinitro-2-methylphenol |

Densité de vapeur |

Relative vapor density (air = 1): 6.8 |

Pression de vapeur |

Vapor pressure, Pa at 25 °C: 0.016 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.